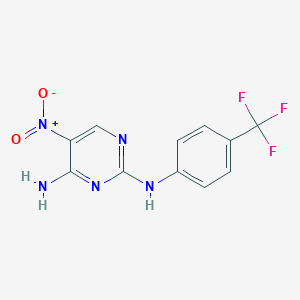

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine” is a type of organic compound. It’s related to N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine . The IUPAC name for this compound is N2-(2-(trifluoromethyl)phenyl)pyrimidine-2,5-diamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in ethanol at approximately 0 °C for 4 hours yields a mixture of compounds . Repeating the reaction in dichloromethane led to the sole formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the yield, NMR data, and molecular weight of similar compounds have been provided .Scientific Research Applications

Synthesis and Biological Activity

Research has led to the development of new series of pyrimidine derivatives with significant biological activities. For instance, the synthesis of derivatives from intermediate compounds like "5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine" has been reported. These compounds have been evaluated for their larvicidal activity, with several showing promising results compared to standard drugs like Malathion due to the presence of electron-withdrawing groups (S. Gorle et al., 2016).

Material Science Applications

In the realm of material science, the focus has been on the synthesis of organosoluble and light-colored fluorinated polyimides, utilizing novel fluorinated diamine precursors. These materials exhibit excellent mechanical properties, thermal stability, and reduced color intensity, making them ideal for various industrial applications (Chin‐Ping Yang & Yung‐Chung Chen, 2005). Another study focused on the synthesis and photodegradation of positive working polyimides derived from "2-nitro-p-xylyleneoxyamine," indicating the potential for environmentally sensitive applications (K. Feng et al., 1997).

Chemistry and Coordination Complexes

Research has also delved into the creation of coordination complexes with paramagnetic transition metal dications, demonstrating intricate behaviors and potential applications in magnetic materials (M. Baskett et al., 2005). Additionally, the study of reactions of "4-amino-5-nitro-6-phenylethynylpyrimidines" with amines and thiols has led to insights into regio- and stereoselective addition reactions, further contributing to the field of synthetic chemistry (I. Čikotienė et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which are crucial regulators of cell cycle and transcription .

Mode of Action

It is plausible that it may interact with its targets (potentially cdks) in a manner similar to other cdk inhibitors, which typically bind to the atp-binding pocket of the kinase, inhibiting its activity and leading to cell cycle arrest .

Biochemical Pathways

Given the potential target of cdks, it is likely that the compound affects pathways related to cell cycle regulation and transcription .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability .

Result of Action

If the compound acts as a cdk inhibitor, it could potentially lead to cell cycle arrest and reduced proliferation of cancer cells .

Future Directions

The future directions for the study and application of similar compounds are promising . For instance, difluorodinitrobenzene has been extensively used as a monomer unit to prepare unusual azamacrocycles via cyclooligomerisation chemistry . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name |

5-nitro-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-1-3-7(4-2-6)17-10-16-5-8(19(20)21)9(15)18-10/h1-5H,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOZFERVAIVHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)

![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)